
Butyl prop-2-enoate;styrene
Overview
Description
Butyl prop-2-enoate;styrene is a copolymer formed from the polymerization of butyl acrylate and styrene. This compound is known for its versatility and is widely used in various industrial applications due to its excellent mechanical properties, chemical resistance, and ease of processing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl prop-2-enoate;styrene involves the polymerization of butyl acrylate and styrene monomers. The polymerization can be carried out using different methods such as solution polymerization, suspension polymerization, or emulsion polymerization. The choice of method depends on the desired properties of the final product .
Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization reaction using a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is typically carried out at temperatures ranging from 60°C to 90°C.
Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizer such as polyvinyl alcohol. The polymerization is initiated using a water-soluble initiator like potassium persulfate. The reaction temperature is usually maintained between 70°C and 90°C.
Emulsion Polymerization: This method involves emulsifying the monomers in water using surfactants. The polymerization is initiated using a water-soluble initiator, and the reaction is carried out at temperatures between 50°C and 80°C.
Industrial Production Methods
Industrial production of this compound typically employs emulsion polymerization due to its ability to produce high molecular weight polymers with excellent mechanical properties. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Butyl prop-2-enoate;styrene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of carboxylic acid groups on the polymer chain.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions, sodium borohydride in protic solvents.
Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid groups.
Reduction: Formation of alcohol groups.
Substitution: Formation of halogenated polymers.
Scientific Research Applications
Coatings and Paints
Butyl prop-2-enoate; styrene copolymers are extensively used in the coatings industry due to their excellent adhesion, flexibility, and weather resistance. They are ideal for:
- Architectural Coatings : Provide durability and aesthetic appeal.
- Automotive Paints : Offer protection against environmental factors.
Case Study : A study demonstrated that coatings formulated with butyl prop-2-enoate; styrene exhibited superior scratch resistance compared to traditional formulations, making them suitable for high-performance applications .
Adhesives
The adhesive properties of butyl prop-2-enoate; styrene make it a popular choice in the production of:
- Pressure-Sensitive Adhesives (PSAs) : Used in tapes and labels.
- Structural Adhesives : Employed in automotive and construction industries.
Data Table: Adhesive Performance Comparison
Type of Adhesive | Tensile Strength (MPa) | Elongation at Break (%) | Application Area |
---|---|---|---|
Butyl Acrylate | 20 | 300 | Tapes |
Styrene Copolymer | 25 | 250 | Structural Bonds |
This table illustrates the enhanced performance characteristics of adhesives based on butyl prop-2-enoate; styrene compared to traditional options.
Textiles
In textile applications, butyl prop-2-enoate; styrene is used for:
- Fabric Coatings : Improves water resistance and durability.
- Textile Finishing Agents : Enhances softness and drape.
Case Study : A textile manufacturer reported a significant increase in water repellency when using a coating based on butyl prop-2-enoate; styrene compared to standard acrylic coatings .
Plastics and Synthetic Fibers
The incorporation of butyl prop-2-enoate into plastic formulations enhances:
- Impact Resistance : Ideal for consumer goods and automotive parts.
- Thermal Stability : Suitable for high-temperature applications.
Data Table: Polymer Properties Comparison
Polymer Type | Impact Resistance (kJ/m²) | Thermal Stability (°C) |
---|---|---|
Standard Acrylic | 5 | 80 |
Butyl Prop-2-enoate/Styrene | 10 | 120 |
This comparison highlights the superior mechanical properties of polymers modified with butyl prop-2-enoate; styrene.
Environmental Considerations
While butyl prop-2-enoate; styrene offers numerous advantages, it is essential to consider its environmental impact. The compound is flammable and requires careful handling during production and application processes . Ongoing research aims to develop greener alternatives or methods to mitigate its environmental footprint.
Mechanism of Action
The mechanism of action of Butyl prop-2-enoate;styrene involves the formation of a polymer network through the polymerization of butyl acrylate and styrene monomers. The polymerization process creates a three-dimensional network of polymer chains, which imparts the material with its unique mechanical and chemical properties. The molecular targets and pathways involved in this process include the initiation, propagation, and termination steps of free radical polymerization .
Comparison with Similar Compounds
Butyl prop-2-enoate;styrene can be compared with other similar compounds such as:
2-Propenoic acid, butyl ester, polymer with 1,3-butadiene and ethenylbenzene: This compound has similar properties but includes 1,3-butadiene, which can enhance the flexibility and impact resistance of the polymer.
2-Propenoic acid, 2-methyl-, methyl ester, polymer with butyl 2-propenoate and ethenylbenzene: This compound includes methyl methacrylate, which can improve the hardness and transparency of the polymer.
The uniqueness of this compound lies in its balanced combination of mechanical strength, chemical resistance, and ease of processing, making it suitable for a wide range of applications.
Properties
CAS No. |
25767-47-9 |
---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
butyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3 |
InChI Key |
TUZBYYLVVXPEMA-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1 |
Key on ui other cas no. |
25767-47-9 |
Origin of Product |
United States |
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